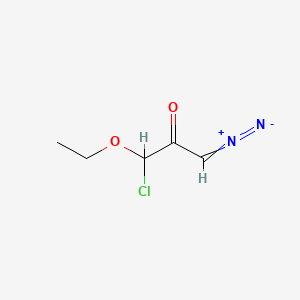![molecular formula C19H36N2O6S B576823 (2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 14042-43-4](/img/structure/B576823.png)
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to lincomycin and clindamycin, which are also lincosamide antibiotics. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is typically produced through fermentation processes involving Streptomyces lincolnensis. The biosynthesis of lincomycin C involves the incorporation of specific amino acids and sugars into the antibiotic structure. The fermentation process is optimized by adjusting the levels of precursors such as propylproline, which enhances the production of lincomycin C .
Industrial Production Methods
Industrial production of lincomycin C involves large-scale fermentation using optimized strains of Streptomyces lincolnensis. The fermentation medium is supplemented with amino acids like L-proline, L-tyrosine, and L-alanine to boost the yield of lincomycin C . The fermentation process is carefully monitored and controlled to ensure maximum production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin C.
Substitution: Substitution reactions can introduce new functional groups into the lincomycin C molecule.
Common Reagents and Conditions
Common reagents used in the reactions of lincomycin C include thionyl chloride for chlorination and various oxidizing and reducing agents for modifying its structure .
Major Products
The major products formed from these reactions include chlorinated derivatives like clindamycin, which is derived from lincomycin by replacing the 7-hydroxy group with a chlorine atom .
Aplicaciones Científicas De Investigación
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lincosamide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical methods.
Mecanismo De Acción
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . The molecular targets of lincomycin C include the 23S rRNA of the bacterial ribosome .
Comparación Con Compuestos Similares
Similar Compounds
Lincomycin: The parent compound from which lincomycin C is derived.
Clindamycin: A chlorinated derivative of lincomycin with enhanced antibacterial activity.
Celesticetin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific structure and the presence of the propyl hygric acid moiety linked to the sugar moiety α-methylthiolincosamine. This unique structure contributes to its specific antibacterial properties and its ability to inhibit protein synthesis in bacteria .
Propiedades
Número CAS |
14042-43-4 |
|---|---|
Fórmula molecular |
C19H36N2O6S |
Peso molecular |
420.565 |
Nombre IUPAC |
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |
Clave InChI |
GNPWCZOXLLXPNA-RETOTEICSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)








